molecular formula C11H11ClO B8183310 1-Chloro-3-ethynyl-5-isopropoxybenzene

1-Chloro-3-ethynyl-5-isopropoxybenzene

Cat. No.: B8183310
M. Wt: 194.66 g/mol
InChI Key: ZHNSESHBNACUEG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-isopropoxybenzene is a substituted benzene derivative featuring three distinct functional groups: a chloro (-Cl) substituent at position 1, an ethynyl (-C≡CH) group at position 3, and an isopropoxy (-OCH(CH₃)₂) group at position 3. The ethynyl group’s linear geometry and sp-hybridization contribute to steric constraints and conjugation possibilities, while the bulky isopropoxy group may hinder rotational freedom and impact intermolecular interactions.

Properties

IUPAC Name

1-chloro-3-ethynyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNSESHBNACUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The synthesis typically starts with a benzene ring substituted with an isopropoxy group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The chlorine atom can be introduced through a halogenation reaction using reagents such as chlorine gas or N-chlorosuccinimide .

Industrial Production Methods

Industrial production of 1-Chloro-3-ethynyl-5-isopropoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethynyl-5-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Products with the chlorine atom replaced by other functional groups (e.g., amines, thiols).

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-isopropoxybenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and electronic properties of 1-chloro-3-ethynyl-5-isopropoxybenzene can be contextualized by comparing it to analogous benzene derivatives documented in recent literature. Below is a systematic analysis:

Substituent Effects on Electronic Properties

  • 1-Chloro-3-(difluoromethoxy)benzene (CAS 1214350-86-3) :

    • The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing due to fluorine’s electronegativity, contrasting with the electron-donating isopropoxy group in the target compound. This difference would result in reduced electron density at the benzene ring in 1-chloro-3-(difluoromethoxy)benzene, making it less reactive toward electrophilic substitution compared to the target compound.
    • The absence of an ethynyl group eliminates conjugation pathways available in 1-chloro-3-ethynyl-5-isopropoxybenzene.
  • The ethanone (-COCH₃) group introduces polarity and hydrogen-bonding capacity, which the target compound lacks. This could enhance solubility in polar solvents compared to the hydrophobic isopropoxy group.

Steric and Geometric Comparisons

  • 1-Chloro-3-ethenyl-5-fluorobenzene (CAS 1602840-78-7) : The ethenyl (-CH=CH₂) group (sp²-hybridized) is less electronegative and more planar than the sp-hybridized ethynyl group. This difference reduces steric hindrance in the ethenyl analog but limits conjugation efficiency.
  • 1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene (C₁₁H₁₄Cl₂O₂) : The chloromethyl (-CH₂Cl) group introduces a reactive site for nucleophilic substitution, absent in the target compound.

Physicochemical Properties

Property 1-Chloro-3-ethynyl-5-isopropoxybenzene 1-Chloro-3-(difluoromethoxy)benzene 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Molecular Weight ~200.65 (estimated) 192.59 236.58
Key Substituents -Cl, -C≡CH, -OCH(CH₃)₂ -Cl, -OCF₂H -Cl, -CF₃, -COCH₃
Electron Effects Mixed (EWG + EDG) Strongly EWG-dominated Strongly EWG-dominated
Predicted Solubility Low in polar solvents Moderate (due to -OCF₂H) High (due to -COCH₃)

Key Differentiators and Implications

1-Chloro-3-ethynyl-5-isopropoxybenzene’s hybrid electronic profile and steric constraints position it uniquely among chloro-substituted aromatics. Its ethynyl group offers modularity for functionalization, while the isopropoxy group may enhance thermal stability in material applications. However, its solubility limitations compared to ketone-containing analogs could restrict its utility in solution-phase reactions. Further experimental studies are warranted to validate these hypotheses.

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